Product packaging for Benzoic acid;2-chloro-5-methylphenol(Cat. No.:CAS No. 106320-00-7)

Benzoic acid;2-chloro-5-methylphenol

Cat. No.: B14331667
CAS No.: 106320-00-7
M. Wt: 264.70 g/mol
InChI Key: VOFJJRLWCFASHO-UHFFFAOYSA-N
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Description

Benzoic acid;2-chloro-5-methylphenol is a useful research compound. Its molecular formula is C14H13ClO3 and its molecular weight is 264.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO3 B14331667 Benzoic acid;2-chloro-5-methylphenol CAS No. 106320-00-7

Properties

CAS No.

106320-00-7

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

benzoic acid;2-chloro-5-methylphenol

InChI

InChI=1S/C7H7ClO.C7H6O2/c1-5-2-3-6(8)7(9)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9)

InChI Key

VOFJJRLWCFASHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Contextualization Within Modern Organic and Supramolecular Chemistry

In the landscape of modern chemical research, the study of specific molecular systems like benzoic acid and 2-chloro-5-methylphenol (B42318) is crucial for advancing our understanding of fundamental intermolecular interactions. Supramolecular chemistry, which focuses on the chemistry "beyond the molecule," heavily relies on the predictable and controllable association of molecular components through non-covalent forces. The benzoic acid and 2-chloro-5-methylphenol pairing provides a rich platform to investigate these interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a central theme in this field. ul.ie The study of such systems contributes to the development of new solid-state forms of substances with potentially enhanced properties. materialsciencejournal.org

Significance of Carboxylic Acid and Phenolic Architectures in Molecular Design and Self Assembly

The carboxylic acid group of benzoic acid and the phenolic hydroxyl group of 2-chloro-5-methylphenol (B42318) are key functional motifs in molecular design and self-assembly due to their ability to form robust and directional hydrogen bonds. rsc.org These interactions are the primary driving forces for the formation of well-defined supramolecular architectures.

The interaction between a carboxylic acid and a phenol (B47542) can lead to the formation of a highly predictable and stable "acid-phenol" supramolecular synthon. acs.org In this arrangement, the hydroxyl group of the phenol inserts into the classic carboxylic acid dimer synthon in an unsymmetrical manner. acs.org The presence of a chloro and a methyl substituent on the phenol ring introduces additional layers of complexity and control over the self-assembly process. The chlorine atom can participate in halogen bonding, a directional interaction that is increasingly being exploited in crystal engineering. researchgate.netnih.gov The methyl group, on the other hand, can influence the crystal packing through steric effects and weak C-H···π interactions. The interplay between these various non-covalent interactions dictates the final three-dimensional structure of the molecular assembly. rsc.orgresearchgate.net

Table 1: Key Intermolecular Interactions in the Benzoic Acid and Substituted Phenol Systems This table presents representative data from analogous systems to illustrate the types and strengths of interactions expected in the Benzoic acid; 2-chloro-5-methylphenol system, as direct experimental data for this specific system is not available in the cited literature.

Interaction TypeDonorAcceptorTypical Distance (Å)Energy (kcal/mol)
Hydrogen Bond Carboxylic Acid (O-H)Phenol (O)2.6 - 2.85 - 10
Hydrogen Bond Phenol (O-H)Carboxylic Acid (C=O)2.7 - 2.94 - 8
Halogen Bond Phenol (C-Cl)Oxygen/π-system3.0 - 3.51 - 5
π-π Stacking Aromatic RingAromatic Ring3.3 - 3.81 - 3

Computational and Theoretical Investigations of Benzoic Acid; 2 Chloro 5 Methylphenol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecular systems from first principles. These methods offer a detailed understanding of the geometric and electronic structure of the benzoic acid and 2-chloro-5-methylphenol (B42318) complex.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for the investigation of relatively large systems like the benzoic acid; 2-chloro-5-methylphenol complex.

DFT calculations are employed to determine the optimized geometry of the individual molecules and their intermolecular complexes. This involves finding the minimum energy conformation, which reveals the most stable arrangement of the atoms. For the benzoic acid and 2-chloro-5-methylphenol system, DFT can predict the hydrogen bonding interactions between the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol (B47542), as well as other potential non-covalent interactions. For a series of 2-substituted phenols, DFT calculations have been successfully used to determine the intramolecular hydrogen bond enthalpy. acs.org

Beyond geometry optimization, DFT is used to calculate a wide range of electronic properties. These properties are crucial for understanding the behavior and reactivity of the system. An illustrative example of electronic properties that can be calculated for analogous compounds using DFT is presented in Table 1.

Table 1: Illustrative Electronic Properties of an Analogous Aromatic Acid and Phenol Calculated using DFT This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in computational studies.

PropertyBenzoic Acid Analogue2-chloro-5-methylphenol Analogue
Dipole Moment (Debye)2.51.8
Polarizability (a.u.)85.392.1
Ionization Potential (eV)9.18.5
Electron Affinity (eV)0.80.5

While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, particularly for spectroscopic properties. These methods, while computationally more demanding, are invaluable for predicting vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra).

For the benzoic acid; 2-chloro-5-methylphenol system, ab initio calculations can predict the shifts in vibrational frequencies upon complex formation, providing a theoretical basis for experimental spectroscopic studies. For instance, the O-H stretching frequency of both the carboxylic acid and the phenol is expected to red-shift upon hydrogen bond formation, and the magnitude of this shift can be correlated with the strength of the interaction. Ab initio methods have been successfully used to study the interactions between phenols and carboxylic acid esters. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For the benzoic acid; 2-chloro-5-methylphenol system, the analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals can indicate how the two molecules will interact in a chemical reaction. Computational studies on benzoic acid derivatives have utilized frontier molecular orbitals to understand their reactivity. scielo.org.za

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the reactivity of the system. An illustrative example of such indices for analogous compounds is provided in Table 2.

Table 2: Illustrative Chemical Reactivity Indices of an Analogous Aromatic Acid and Phenol This table presents hypothetical data for illustrative purposes, based on typical values obtained for similar molecules in computational studies.

Reactivity IndexBenzoic Acid Analogue2-chloro-5-methylphenol Analogue
HOMO Energy (eV)-9.1-8.5
LUMO Energy (eV)-0.8-0.5
HOMO-LUMO Gap (eV)8.38.0
Electronegativity (χ)4.954.5
Chemical Hardness (η)4.154.0

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are employed to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, diffusion, and intermolecular interactions in a simulated environment.

In the context of the benzoic acid; 2-chloro-5-methylphenol system, MD simulations can be used to model the intermolecular interactions between the two components in a condensed phase, such as in a solvent or in the solid state. These simulations can reveal how the molecules arrange themselves and whether they form stable aggregates or self-assemble into larger structures.

The force fields used in MD simulations are crucial for accurately describing the intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. By simulating the system at different temperatures and concentrations, one can study the thermodynamics of mixing and the formation of complexes. Classical molecular dynamics simulations have been used to study the interfacial partitioning of aromatic species like benzoic acid. cuni.cz

Both benzoic acid and 2-chloro-5-methylphenol have conformational flexibility, particularly with respect to the orientation of the hydroxyl and carboxylic acid groups. MD simulations can be used to explore the conformational space of these molecules and their complex, identifying the most populated conformations and the energy barriers between them.

By constructing a potential energy landscape, one can gain a comprehensive understanding of the stability and dynamics of different conformations. This information is crucial for understanding how the molecules behave in different environments and how their conformation influences their reactivity and physical properties.

Computational Crystal Structure Prediction (CSP) and Validation

Computational Crystal Structure Prediction (CSP) serves as a powerful tool to explore the potential crystalline arrangements of molecules, including multi-component systems like co-crystals. mdpi.com This process aims to identify stable crystal structures based on the chemical composition of the components before experimental synthesis, thereby saving significant time and resources. mdpi.com

Generation of Hypothetical Crystal Structures for Co-crystal Systems

The initial step in CSP for a co-crystal system, such as one formed from benzoic acid and 2-chloro-5-methylphenol, involves generating a vast number of plausible crystal packing arrangements. mdpi.com This process starts with the molecular structures of the individual components. Computational algorithms then explore various possible spatial arrangements and orientations of these molecules within different crystallographic space groups.

These hypothetical structures are subsequently subjected to lattice energy minimization. mdpi.com This procedure calculates the stability of each proposed crystal packing, with the most stable structures corresponding to those with the lowest lattice energies. mdpi.com The generation and ranking of these structures provide a landscape of the most likely co-crystal forms to be experimentally observed. mdpi.comscispace.com Factors such as hydrogen bonding propensity and molecular complementarity are crucial in guiding the prediction. nih.gov For instance, the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol are primary sites for forming robust supramolecular synthons, which are key recognition motifs in co-crystal formation. nih.govresearchgate.net

Comparison and Refinement Against Experimentally Derived Structures

The hypothetical crystal structures generated through CSP must be validated against experimental data to confirm their accuracy. mdpi.com The primary source of experimental structural information is X-ray diffraction (XRD), typically from single-crystal (SCXRD) or powder (PXRD) samples. mdpi.comresearchgate.net

The validation process involves a direct comparison of the computationally predicted structures with the experimentally determined one. Key parameters for comparison include the unit cell dimensions, space group, and the calculated powder diffraction pattern against the experimental pattern. mdpi.com When a predicted structure shows a strong correlation with experimental data, it can be used as a starting model for structural refinement. mdpi.comresearchgate.net

Rietveld refinement is a common technique used, particularly with powder diffraction data, to refine the crystal structure model. mdpi.comresearchgate.net This method adjusts atomic positions and other structural parameters of the computational model to achieve the best possible fit between the calculated and observed diffraction patterns. researchgate.net A successful refinement not only validates the predicted structure but also provides a highly accurate and detailed crystal structure model. mdpi.com Quantitative benchmarks, such as comparing bond lengths, angles, and intermolecular interactions with known data from crystallographic databases, are also essential for final validation. mdpi.com

Thermochemical and Acidity Studies

Thermochemical studies, particularly those concerning acidity, provide fundamental insights into the chemical behavior of benzoic acid and 2-chloro-5-methylphenol. Gas-phase studies are especially valuable as they reveal the intrinsic properties of the molecules, free from solvent effects.

Gas-Phase Proton-Transfer Equilibria and Intrinsic Acidities of Components

The intrinsic acidities of chemical compounds can be determined by measuring gas-phase proton-transfer equilibria. acs.org These experiments are typically conducted using techniques like high-pressure mass spectrometry. acs.orgdatapdf.com The method involves observing the equilibrium of a proton transfer reaction between the acid of interest (A₁H) and the conjugate base of a reference acid (A₂⁻), as shown in the following reaction:

A₁H + A₂⁻ ⇌ A₁⁻ + A₂H

By measuring the equilibrium constant (K) for this reaction, the change in Gibbs free energy (ΔG) can be calculated, which establishes the relative gas-phase acidity. acs.orgcdnsciencepub.com By creating a ladder of relative acidities anchored to a standard acid with a known absolute acidity, the absolute gas-phase acidities of a wide range of compounds, including substituted phenols and benzoic acids, can be determined. acs.orgcdnsciencepub.com

The gas-phase acidity is often expressed as the enthalpy of deprotonation, ΔH°acid. The table below presents representative gas-phase acidity data for parent and related substituted compounds, illustrating the intrinsic acidity of these chemical classes.

Gas-Phase Acidity Data for Selected Phenols and Benzoic Acids
CompoundSubstituentΔG°acid (kcal/mol)ΔH°acid (kcal/mol)Reference
Phenol-H341.3349.6 acs.org
m-Cresol (B1676322) (3-methylphenol)3-CH₃340.1348.3 acs.org
m-Chlorophenol3-Cl331.8339.8 acs.org
Benzoic Acid-H331.7338.9 acs.orgresearchgate.net
m-Chlorobenzoic Acid3-Cl325.2332.6 acs.org
m-Methylbenzoic Acid (m-toluic acid)3-CH₃330.9338.2 acs.org

Note: Data represents the intrinsic acidities determined from gas-phase equilibria. Lower values indicate stronger acidity.

Theoretical Evaluation of Substituent Effects on Acidity

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to evaluate how substituents affect molecular properties like acidity. nih.govnih.govtorvergata.it These theoretical calculations can accurately predict gas-phase acidities and provide a detailed understanding of the underlying electronic effects. nih.gov

For 2-chloro-5-methylphenol, the acidity of the hydroxyl group is modulated by the chloro and methyl substituents.

Chloro Group: As an electron-withdrawing group, the chlorine atom increases the acidity of the phenol. pharmaguideline.com It exerts a negative inductive effect (-I), which withdraws electron density from the aromatic ring and the attached hydroxyl group. This stabilizes the resulting phenoxide anion after deprotonation, making the proton release more favorable. nih.gov

Methyl Group: The methyl group is an electron-donating group. pharmaguideline.com It exhibits a positive inductive effect (+I) and a hyperconjugation effect, both of which push electron density into the benzene (B151609) ring. This destabilizes the negatively charged phenoxide anion, thereby decreasing the acidity of the phenol compared to the unsubstituted parent molecule. pharmaguideline.com

In the case of benzoic acid, the acidity of the carboxylic group is influenced by the phenyl ring. Theoretical studies show that the substituent's effect is a result of a combination of inductive and resonance effects transmitted through the π system of the benzene ring. nih.gov Electron-withdrawing substituents on the ring generally increase the acidity of benzoic acid by stabilizing the carboxylate anion, while electron-donating groups decrease it. nih.gov The position of the substituent (ortho, meta, or para) is also critical in determining the magnitude of the effect. nih.govnih.gov

Theoretical Summary of Substituent Effects on Acidity
MoleculeSubstituentPositionElectronic EffectImpact on AcidityReference
Phenol-Cl2- (ortho)-I (Inductive), -M (Mesomeric)Increase pharmaguideline.com
Phenol-CH₃5- (meta)+I (Inductive)Decrease nih.gov
Benzoic Acid-C₆H₅-Overall Electron WithdrawingMore acidic than aliphatic carboxylic acids nih.gov

Advanced Characterization Methodologies for Structural and Electronic Elucidation of Benzoic Acid; 2 Chloro 5 Methylphenol Systems

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Its application to a potential co-crystal of benzoic acid and 2-chloro-5-methylphenol (B42318) would provide invaluable insights into its solid-state structure.

Single-Crystal X-ray Diffraction for Atomic Arrangement and Intermolecular Contacts

Single-crystal X-ray diffraction (SCXRD) would offer a precise determination of bond lengths, bond angles, and torsion angles within the benzoic acid and 2-chloro-5-methylphenol molecules in the co-crystal lattice. Crucially, it would reveal the nature of the intermolecular interactions, particularly the hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol. The crystal structure of 2-chloro-5-methylphenol itself is known to feature two independent molecules in the asymmetric unit, held together by O—H⋯O hydrogen bonds, as well as C—H⋯π and π–π stacking interactions. researchgate.net Intramolecular O—H⋯Cl and intermolecular C—H⋯Cl interactions are also observed. researchgate.net

In a hypothetical co-crystal, the primary interaction is expected to be a robust hydrogen bond between the acidic proton of benzoic acid and the phenolic oxygen of 2-chloro-5-methylphenol. SCXRD would precisely measure the geometry of this hydrogen bond, providing evidence for the formation of a new crystalline phase.

Table 1: Hypothetical Crystallographic Data for Benzoic Acid; 2-Chloro-5-methylphenol Co-crystal

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)10.5Unit cell dimension.
b (Å)8.2Unit cell dimension.
c (Å)15.4Unit cell dimension.
β (°)95.6Angle of the unit cell.
Z4Number of molecules per unit cell.
O-H···O distance (Å)~2.6Indicates a strong hydrogen bond between the two components.

Note: The data in this table is hypothetical and serves as an example of what could be obtained from a single-crystal X-ray diffraction study.

Powder X-ray Diffraction for Phase Identification and Polymorph Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the initial identification of a new crystalline phase and for studying polymorphism. A PXRD pattern of a prepared benzoic acid and 2-chloro-5-methylphenol solid mixture would be compared to the patterns of the individual starting materials. The appearance of new diffraction peaks, distinct from those of benzoic acid and 2-chloro-5-methylphenol, would confirm the formation of a new co-crystalline phase.

Furthermore, PXRD is instrumental in screening for different polymorphic forms of the co-crystal, which may exhibit distinct physical properties. By analyzing the diffraction patterns of samples crystallized under various conditions, one could identify and characterize any existing polymorphs.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are particularly sensitive to changes in chemical bonding and intermolecular interactions, such as hydrogen bonding.

Identification of Characteristic Functional Group Vibrations and Hydrogen Bonding Signatures

In the context of a benzoic acid; 2-chloro-5-methylphenol system, IR and Raman spectroscopy would be critical in confirming the formation of a hydrogen-bonded complex. The spectra of the individual components would be compared to the spectrum of the mixture.

For benzoic acid, the O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the region of 3000-2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration is observed around 1700 cm⁻¹. spectroscopyonline.com For 2-chloro-5-methylphenol, a sharp O-H stretching band is expected around 3600 cm⁻¹ in a non-hydrogen bonding environment, which shifts to lower wavenumbers and broadens upon hydrogen bonding.

Upon co-crystal formation, significant changes in these vibrational modes would be anticipated. The broad O-H stretching band of the benzoic acid dimer would be replaced by a new, also broad, band at a different frequency, corresponding to the O-H···O hydrogen bond between the carboxylic acid and the phenol (B47542). The C=O stretching vibration of benzoic acid would likely shift to a lower wavenumber due to the involvement of the carbonyl oxygen in the hydrogen bonding network. The O-H stretching vibration of 2-chloro-5-methylphenol would also show a significant shift and broadening, providing clear evidence of its participation in hydrogen bonding.

Table 2: Expected Vibrational Frequency Shifts (cm⁻¹) upon Co-crystal Formation

Functional GroupBenzoic Acid (Dimer)2-Chloro-5-methylphenolHypothetical Co-crystalReason for Shift
O-H stretch (acid)~3000-2500 (very broad)-~2900-2400 (broad)Formation of new, strong hydrogen bond with phenol.
C=O stretch (acid)~1700-~1680Weakening of the C=O bond due to hydrogen bonding.
O-H stretch (phenol)-~3400 (broad in solid)Shifted and broadenedParticipation of the phenolic OH in a hydrogen bond with the carboxylic acid.

Note: The frequencies are approximate and the shifts are predicted based on typical hydrogen bonding effects.

Conformational Analysis via Vibrational Modes

While the primary focus would be on intermolecular interactions, vibrational spectroscopy can also provide information about the conformation of the molecules within the co-crystal. Changes in the fingerprint region (below 1500 cm⁻¹) of the spectra, which contains complex vibrations involving the entire molecular skeleton, can indicate conformational adjustments of the benzoic acid and 2-chloro-5-methylphenol molecules upon incorporation into the co-crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the electronic environment of the nuclei in the benzoic acid; 2-chloro-5-methylphenol system.

In a solution-state ¹H NMR study, the formation of a hydrogen-bonded complex would be evident from changes in the chemical shifts of the protons involved in the interaction. The acidic proton of the carboxylic acid group of benzoic acid, which typically appears as a broad singlet at a high chemical shift (around 12-13 ppm), would be expected to shift upon interaction with 2-chloro-5-methylphenol. Similarly, the chemical shift of the phenolic proton of 2-chloro-5-methylphenol would also be affected. The magnitude of these shifts could provide an indication of the strength of the hydrogen bond.

Solid-state NMR (ssNMR) would be particularly valuable for characterizing the solid form of the co-crystal. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide information about the number of crystallographically independent molecules in the asymmetric unit and can detect the presence of different polymorphs. Furthermore, advanced ssNMR experiments can be used to probe the proximity of different atomic nuclei, providing direct evidence for the intermolecular contacts identified by X-ray crystallography.

Solution-State NMR for Structural Elucidation and Dynamic Processes

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of individual components and for probing the dynamic intermolecular interactions within the Benzoic acid; 2-chloro-5-methylphenol system in a solvated state.

For the individual molecules, ¹H and ¹³C NMR spectra provide characteristic signals. In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum of benzoic acid shows a multiplet for the aromatic protons and a distinct downfield singlet for the carboxylic acid proton (δ ~11-12 ppm). rsc.org The ¹³C NMR spectrum displays signals for the carboxyl carbon (δ ~172 ppm) and the aromatic carbons. rsc.org Similarly, 2-chloro-5-methylphenol exhibits characteristic ¹H NMR signals for its aromatic protons, a singlet for the methyl group (δ ~2.28 ppm), and a peak for the phenolic hydroxyl proton (δ ~5.45 ppm), which can vary in position depending on concentration and solvent. chemicalbook.com

When both components are present in the same solution, NMR becomes a powerful method to investigate their interaction, primarily through hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of 2-chloro-5-methylphenol. The chemical shifts of the protons involved in hydrogen bonding are particularly sensitive to their electronic environment. nih.gov The formation of a hydrogen bond (O-H···O) would lead to a significant downfield shift of the proton resonances of both the carboxylic acid and the phenolic hydroxyl groups compared to their spectra in isolation. researchgate.net By conducting NMR titrations—where one component is incrementally added to the other while monitoring chemical shifts—one can study the equilibrium and stoichiometry of the association. This dynamic process provides critical information on the strength and nature of the non-covalent interactions governing the system's behavior in solution.

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm)
CompoundFunctional GroupChemical Shift (δ) in CDCl₃
Benzoic AcidAromatic H7.68 - 8.20
Benzoic AcidCarboxylic Acid H~11.67
2-Chloro-5-methylphenolAromatic H6.67 - 7.16
2-Chloro-5-methylphenolPhenolic OH~5.45
2-Chloro-5-methylphenolMethyl H~2.28

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Solid-State NMR for Characterization of Crystalline and Amorphous Forms

While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides detailed information about molecular structure, conformation, and packing in the solid phase. This is crucial for distinguishing between different solid forms such as co-crystals, eutectics, or simple physical mixtures of benzoic acid and 2-chloro-5-methylphenol.

In ssNMR, spectral parameters like chemical shifts are highly sensitive to the local crystallographic environment. If benzoic acid and 2-chloro-5-methylphenol form a co-crystal, the asymmetric unit of the crystal lattice may contain more than one molecule of each component. These crystallographically distinct molecules, while chemically identical, will produce separate peaks in the ssNMR spectrum. researchgate.net For instance, in a study of a 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid, the high-resolution solid-state ¹³C NMR spectrum showed two distinct resonances for the carboxylic acid group of benzoic acid, indicating two crystallographically independent molecules in the asymmetric unit. researchgate.net

A similar approach applied to the Benzoic acid; 2-chloro-5-methylphenol system would be highly informative. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment would reveal the number of unique carbon sites in the solid material. The formation of a co-crystal with a defined hydrogen-bonding network would result in specific chemical shifts for the carboxyl and phenolic carbons, different from those in the pure crystalline forms of the starting materials. Conversely, a simple physical mixture would likely show a spectrum that is a superposition of the spectra of the individual crystalline components. This makes ssNMR an essential technique for characterizing the solid-state structure and phase purity of the system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information on the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of the components within the system by providing highly accurate mass measurements. Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of an ion to within a few parts per million (ppm). This level of precision allows for the determination of the exact elemental composition of a molecule.

For the Benzoic acid; 2-chloro-5-methylphenol system, HRMS would be used to confirm the identity of each component with high confidence. The theoretically calculated monoisotopic mass of each compound can be compared against the experimentally measured value. A close match provides definitive evidence of the elemental formula. This is particularly important in complex mixtures to distinguish between compounds that may have the same nominal mass but different elemental compositions.

Interactive Data Table: Precise Molecular Weights
CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Benzoic AcidC₇H₆O₂122.03678
2-Chloro-5-methylphenolC₇H₇ClO142.01854 nih.gov

Investigation of Fragmentation Pathways and Gas-Phase Ion Chemistry

In addition to molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), provides structural information through the analysis of fragmentation patterns. The molecular ion (M•⁺), formed by the initial ionization, is often energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk

Benzoic Acid: The EI mass spectrum of benzoic acid is well-characterized. docbrown.info The molecular ion peak (M•⁺) is observed at m/z 122. massbank.eu The most abundant fragment, forming the base peak, is at m/z 105, which corresponds to the loss of a hydroxyl radical (•OH). docbrown.info This benzoyl cation ([C₆H₅CO]⁺) is highly stabilized. Further fragmentation of the benzoyl cation leads to the phenyl cation at m/z 77 via the loss of carbon monoxide (CO). docbrown.info The phenyl cation can subsequently lose acetylene (B1199291) (C₂H₂) to produce an ion at m/z 51. docbrown.info

2-Chloro-5-methylphenol: The mass spectrum of 2-chloro-5-methylphenol shows a molecular ion peak at m/z 142. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 144 with approximately one-third the intensity of the M•⁺ peak is also observed. libretexts.org The fragmentation is influenced by the chloro, methyl, and hydroxyl substituents. The base peak is typically observed at m/z 107. nih.gov This major fragment can be formed by the loss of a chlorine atom (Cl•) from the molecular ion, followed by rearrangement. Other significant fragmentation pathways include the loss of a methyl radical (•CH₃) or the cleavage of the aromatic ring.

The distinct fragmentation patterns of benzoic acid and 2-chloro-5-methylphenol allow for their individual identification and characterization even when present in a mixture, providing complementary structural information to NMR data.

Interactive Data Table: Major Mass Spectral Fragments
Compoundm/zIdentity of Fragment
Benzoic Acid122[M]•⁺
Benzoic Acid105[M - OH]⁺ (Base Peak)
Benzoic Acid77[M - COOH]⁺ or [105 - CO]⁺
Benzoic Acid51[77 - C₂H₂]⁺
2-Chloro-5-methylphenol142/144[M]•⁺ (with ³⁵Cl/³⁷Cl isotopes)
2-Chloro-5-methylphenol107[M - Cl]⁺ (Base Peak)

Emerging Applications and Future Research Directions of Benzoic Acid; 2 Chloro 5 Methylphenol Systems

Role in Functional Materials and Crystal Engineering

The rational design and construction of crystalline solids, a field known as crystal engineering, offers a pathway to new materials with predictable and tunable functionalities. ul.ie The interaction between benzoic acid and 2-chloro-5-methylphenol (B42318) is a pertinent example of how supramolecular chemistry can be harnessed to create complex, ordered structures with emergent properties.

Design of Materials with Tunable Properties through Supramolecular Interactions

The primary interaction driving the assembly of benzoic acid and 2-chloro-5-methylphenol is the hydrogen bond between the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol (B47542). acs.org This interaction is a robust and directional supramolecular synthon that can guide the formation of larger, well-defined structures. nih.gov The predictability of this hydrogen bonding allows for the design of materials where the arrangement of the constituent molecules can be controlled to a significant degree.

The properties of the resulting supramolecular material are not merely the sum of the individual components but are instead a consequence of their arrangement in the crystal lattice. For instance, the thermal stability, solubility, and mechanical properties of the co-crystal can be significantly different from those of pure benzoic acid or 2-chloro-5-methylphenol. nih.gov By modifying the substituents on either the benzoic acid or the phenol, it is possible to fine-tune these properties. For example, the presence of the chloro and methyl groups on the phenol ring influences the electronic and steric environment, which in turn affects the strength and geometry of the hydrogen bonds and other weaker interactions like π-π stacking.

Supramolecular InteractionPotential Influence on Material Properties
O-H···O (Carboxylic Acid - Phenol)Primary structural motif, influences melting point and solubility.
C-H···OContributes to the stability of the crystal packing.
π-π StackingAffects electronic properties and crystal density.
C-H···πFurther stabilizes the three-dimensional architecture.

This table illustrates the potential influence of various supramolecular interactions on the properties of materials formed from benzoic acid and 2-chloro-5-methylphenol, based on established principles of crystal engineering.

Co-crystal Engineering for Enhanced Material Performance

Co-crystallization is a powerful technique for modifying the physicochemical properties of molecular solids without altering their covalent structure. researchgate.net In the context of the benzoic acid; 2-chloro-5-methylphenol system, co-crystal engineering can be employed to enhance material performance for specific applications. For example, in the pharmaceutical industry, co-crystals are often developed to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). nih.govresearchgate.net While neither benzoic acid nor 2-chloro-5-methylphenol are typically considered APIs in this context, the principles are transferable to systems where one component is an active molecule.

The formation of a co-crystal can lead to a more stable crystalline form, which is crucial for applications where long-term stability is required. The specific arrangement of the molecules in the co-crystal lattice can also influence optical and electronic properties, opening up possibilities for applications in optoelectronics and nonlinear optics. The field of functional materials is actively exploring the use of co-crystals for applications such as sensors, pigments, and energetic materials.

PropertyEnhancement through Co-crystallization
SolubilityCan be significantly increased or decreased depending on the co-former. researchgate.net
StabilityImproved thermal and photochemical stability. nih.gov
Mechanical PropertiesAltered hardness, elasticity, and tabletability. nih.gov
BioavailabilityEnhanced dissolution rate can lead to improved bioavailability. nih.gov

This table summarizes the potential enhancements in material performance that can be achieved through the co-crystallization of systems analogous to benzoic acid and 2-chloro-5-methylphenol.

Advanced Synthetic Strategies and Catalytic Systems

The synthesis of co-crystals and other molecular systems involving benzoic acid and 2-chloro-5-methylphenol is an active area of research. Modern synthetic chemistry emphasizes the development of efficient, sustainable, and environmentally benign methods.

Development of Sustainable and Green Chemistry Approaches in System Synthesis

Traditional methods for co-crystal synthesis often rely on solvent-based techniques such as slow evaporation. While effective, these methods can be time-consuming and generate significant solvent waste. In line with the principles of green chemistry, there is a growing interest in solid-state and solvent-free synthetic methods. nih.gov

Liquid-assisted grinding (LAG) is a mechanochemical technique that involves grinding the two solid components together with a small amount of a liquid additive. This method is often faster and more environmentally friendly than solvent-based methods. nih.gov Another approach is solid-state grinding, where the co-crystals are formed by the mechanical mixing of the reactants in the absence of any solvent. These green chemistry approaches are not only more sustainable but can also sometimes lead to the discovery of new polymorphic forms of the co-crystal that are not accessible through traditional methods. rsc.org

Exploration of Metal-Catalyzed Transformations and Organocatalysis involving System Components

While the formation of co-crystals is typically a self-assembly process, catalytic methods can be employed to synthesize the precursor molecules or to induce transformations within the assembled system. Metal-catalyzed cross-coupling reactions, for instance, are powerful tools for the synthesis of substituted benzoic acids and phenols. researchgate.net These methods offer a high degree of control over the molecular structure of the components, which is essential for the rational design of functional materials.

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field that offers a green alternative to traditional metal-based catalysts. Organocatalysts can be used to promote a variety of reactions, including the functionalization of benzoic acid and phenol derivatives. The development of catalytic systems that can operate under mild conditions and with high selectivity is a key goal in this area. Research into the direct synthesis of phenols from benzoic acids using metal-based catalysts is also an area of interest, potentially offering more direct routes to these systems. nih.govresearchgate.net

Interdisciplinary Research with Broader Chemical and Material Science Contexts

The study of benzoic acid; 2-chloro-5-methylphenol systems is inherently interdisciplinary, bridging the gap between organic chemistry, physical chemistry, and materials science. The principles of molecular recognition and self-assembly that govern the formation of these systems are fundamental to many areas of chemistry and biology.

The insights gained from studying the supramolecular chemistry of this system can be applied to the design of a wide range of other functional materials. For example, the understanding of how hydrogen bonding and other non-covalent interactions direct the formation of specific crystal structures is crucial for the development of new pharmaceutical co-crystals, organic semiconductors, and porous materials. nih.govnih.gov

Furthermore, the development of new synthetic methods for these systems contributes to the broader field of synthetic chemistry. The exploration of green and catalytic approaches not only provides more efficient ways to make these specific materials but also expands the toolbox of synthetic chemists for the construction of other complex molecules. The interplay between synthesis, characterization, and theoretical modeling in the study of these systems is a hallmark of modern chemical research and is essential for advancing our understanding of the relationship between molecular structure and material function.

Investigating Molecular Interactions and Self-Assembly in Complex Environments

Understanding the intermolecular forces between benzoic acid and 2-chloro-5-methylphenol is crucial for predicting their collective behavior and designing novel applications. The primary interactions at play are expected to be hydrogen bonding, given the carboxylic acid group of benzoic acid and the hydroxyl group of the phenol. chegg.comlibretexts.org The acidic proton of benzoic acid can act as a hydrogen bond donor, while the oxygen atoms in both the carboxyl and hydroxyl groups can act as acceptors.

Furthermore, the aromatic rings of both molecules suggest the presence of π-π stacking interactions, which would contribute to the stability of any co-assembled structures. The chlorine substituent on the phenol may also introduce dipole-dipole or halogen bonding interactions, further influencing the molecular arrangement.

Research in this area could focus on:

Spectroscopic and Crystallographic Studies: Techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy could provide direct evidence of the types and strengths of intermolecular interactions in solid and solution states.

Self-Assembly in Solution: Investigating the conditions (e.g., solvent, temperature, concentration) under which these molecules form ordered aggregates or co-crystals. The formation of aryl esters from the pyrolysis of benzoic acid in the presence of phenols suggests the possibility of covalent bond formation under certain conditions. researchgate.net

Surface Adsorption and Film Formation: Exploring the self-assembly of these compounds on various substrates to create functional thin films with tailored properties, such as hydrophobicity or chemical reactivity.

A deeper understanding of these molecular interactions will enable the rational design of new materials, such as co-crystals with specific pharmaceutical or optical properties, or functional coatings.

Exploration of Chemical Transformations and Degradation Pathways in Environmental Systems

The presence of benzoic acid and chlorophenols in the environment, often as byproducts of industrial processes, necessitates a thorough understanding of their fate and transport. researchgate.net Research into their combined degradation is critical for developing effective bioremediation strategies.

Key research avenues include:

Biodegradation by Microbial Consortia: While individual degradation pathways for benzoic acid and chlorophenols are known, their interaction in a mixed contamination scenario is less understood. researchgate.netnih.govresearchgate.net For instance, under anaerobic conditions, chlorophenols can be dehalogenated to phenol, which can then be converted to benzoic acid as a metabolic intermediate. nih.gov This highlights a potential link in their degradation pathways.

Enzymatic Degradation: Enzymes like laccases have shown potential in degrading a range of chlorophenols, although the efficiency can vary depending on the specific isomer. nih.gov Studying the efficacy of such enzymes on mixtures of benzoic acid and 2-chloro-5-methylphenol could lead to targeted enzymatic remediation technologies.

Photodegradation and Advanced Oxidation Processes: Investigating the photochemical breakdown of these compounds, individually and in combination, in aqueous environments. Advanced oxidation processes (AOPs) could be optimized for the complete mineralization of these pollutants.

A comparative table of degradation rates for related compounds is presented below, illustrating the variability in degradation potential.

CompoundDegradation MethodOrganism/EnzymeDegradation Rate/EfficiencyReference
2,6-DichlorophenolEnzymaticLAC-4 LaccaseHigh nih.gov
2,3,6-TrichlorophenolEnzymaticLAC-4 LaccaseHigh nih.gov
3-ChlorophenolEnzymaticLAC-4 LaccaseLower than 2,6-DCP and 2,3,6-TCP nih.gov
PhenolBiodegradationPseudomonas sp.High researchgate.net
4-ChlorophenolBiodegradationArthrobacter sp.High researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzoic acid and 2-chloro-5-methylphenol in laboratory settings?

  • Methodological Answer :

  • Benzoic acid : Industrially synthesized via partial oxidation of toluene using oxygen with manganese or cobalt naphthenates as catalysts . Lab-scale synthesis may employ hydrolysis of benzotrichloride or Grignard reactions (e.g., phenylmagnesium bromide + CO₂).
  • 2-Chloro-5-methylphenol : Synthesized via chlorination of 5-methylphenol (cresol isomer) using Cl₂ or SO₂Cl₂ under controlled conditions. Purity is verified via HPLC (e.g., TSK-GEL columns ).

Q. What analytical techniques are recommended for quantifying benzoic acid and its derivatives in complex matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity for benzoic acid quantification in biological or environmental samples .
  • Gas Chromatography (GC) : Suitable for volatile derivatives; EPA Method 8270B recommends GC with electron capture detection for chlorophenols like 2-chloro-5-methylphenol .

Q. How are reference standards for benzoic acid and substituted phenols validated in pharmaceutical analysis?

  • Methodological Answer :

  • Reference standards (e.g., benzoic acid Imp. C(EP)) are validated using spectroscopic (NMR, IR) and chromatographic (HPLC) methods to confirm purity and structural integrity . Cross-referencing with pharmacopeial monographs ensures compliance with regulatory guidelines.

Advanced Research Questions

Q. How can crystallographic data for benzoic acid derivatives be refined using SHELX software?

  • Methodological Answer :

  • SHELXL : Used for small-molecule refinement. Input includes .hkl (intensity) and .ins (instruction) files. Key parameters:
  • L.S. (least-squares) cycles for positional/thermal parameter optimization.
  • TWIN commands for handling twinned crystals .
  • WinGX Suite : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for halogenated benzoic acid derivatives?

  • Methodological Answer :

  • Case Study (2-Chloro-5-methylphenol) :

Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.

Computational Validation : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .

Isotopic Labeling : ¹³C-labeled analogs clarify ambiguous coupling patterns.

Q. How are impurities in benzoic acid-based pharmaceuticals characterized and quantified?

  • Methodological Answer :

  • Impurity Profiling :

LC-HRMS : Identifies trace impurities (e.g., 2-[[(1RS)-1-methyl-2-phenyl]ethyl]amino]ethyl benzoate) via exact mass and fragmentation patterns .

Stability Studies : Accelerated degradation (heat/humidity) reveals degradation pathways, validated against EP/USP monographs .

Q. What experimental design considerations are critical for studying the environmental persistence of 2-chloro-5-methylphenol?

  • Methodological Answer :

  • Photodegradation Studies : Use UV-Vis spectroscopy to monitor degradation kinetics under simulated sunlight. Variables include pH, dissolved oxygen, and humic acid content .
  • Microcosm Models : Soil/water systems spiked with ¹⁴C-labeled compound track mineralization rates and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.